4-Benzyl-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one
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Overview
Description
4-Benzyl-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one is a complex organic compound with a unique structure that combines elements of imidazole, pyridine, and pyrimidine rings
Preparation Methods
The synthesis of 4-Benzyl-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
4-Benzyl-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can remove oxygen or add hydrogen, typically using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive molecule, investigating its interactions with biological targets.
Medicine: It may serve as a lead compound for developing new pharmaceuticals, particularly in areas like oncology and neurology.
Industry: Its unique structure makes it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Benzyl-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-Benzyl-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one include other imidazo[1,2-a]pyridine and pyrido[3,4-e]pyrimidine derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its specific combination of rings and substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H20N4O |
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Molecular Weight |
296.37 g/mol |
IUPAC Name |
7-benzyl-11-methyl-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one |
InChI |
InChI=1S/C17H20N4O/c1-19-9-7-15-14(12-19)16(22)21(17-18-8-10-20(15)17)11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 |
InChI Key |
HMKVXRWLEQYBOF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C(=O)N(C3=NCCN23)CC4=CC=CC=C4 |
Origin of Product |
United States |
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